1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one
Overview
Description
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photosensitive Protecting Groups
1-(3-Methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one, due to its structural features, finds application in the realm of photosensitive protecting groups. These groups are pivotal in synthetic chemistry, offering the potential to control reaction environments and outcomes with light. The utility of photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl derivatives highlights the evolving landscape of chemical synthesis, where compounds with specific functionalities like this compound can provide innovative solutions for complex chemical transformations (Amit, Zehavi, & Patchornik, 1974).
Advanced Oxidation Processes
In the environmental sciences, advanced oxidation processes (AOPs) stand out for their ability to degrade recalcitrant compounds in aqueous media. The study of acetaminophen degradation via AOPs reveals the formation of various by-products, some of which share structural similarities with this compound. This underscores the compound's relevance in understanding the mechanistic pathways of environmental remediation and the fate of nitrophenyl derivatives in oxidative conditions (Qutob et al., 2022).
Lignin Oxidation
The catalytic oxidation of lignins to aromatic aldehydes is another area where compounds analogous to this compound find application. The transformation of lignin into valuable chemicals like vanillin (3-methoxy-4-hydroxybenzaldehyde) showcases the potential of utilizing nitrophenyl derivatives in the development of sustainable chemical processes. This review highlights the role of such compounds in achieving high yields of desired products, thereby contributing to the advancement of green chemistry (Tarabanko & Tarabanko, 2017).
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2)9-15(7-6-13(14)17)10-4-5-11(16(18)19)12(8-10)20-3/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTMIVUYUTYCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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